molecular formula C18H11F6N B12823458 N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine

N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine

Cat. No.: B12823458
M. Wt: 355.3 g/mol
InChI Key: GUPDVXDMCKVQEJ-UHFFFAOYSA-N
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Description

N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine: is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with naphthalene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties .

Mechanism of Action

The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine involves its interaction with various molecular targets. The trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, which can influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the naphthalene moiety can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine is unique due to the combination of trifluoromethyl groups and a naphthalene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance characteristics .

Properties

Molecular Formula

C18H11F6N

Molecular Weight

355.3 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]naphthalen-2-amine

InChI

InChI=1S/C18H11F6N/c19-17(20,21)13-8-14(18(22,23)24)10-16(9-13)25-15-6-5-11-3-1-2-4-12(11)7-15/h1-10,25H

InChI Key

GUPDVXDMCKVQEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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